molecular formula C12H22O B13822985 2,2,5,6,6-Pentamethylhepten-3-one CAS No. 21451-78-5

2,2,5,6,6-Pentamethylhepten-3-one

Cat. No.: B13822985
CAS No.: 21451-78-5
M. Wt: 182.30 g/mol
InChI Key: JDSKGLJSYUSELX-CMDGGOBGSA-N
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Description

(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE is an organic compound characterized by its unique structure, which includes multiple methyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE typically involves the use of specific reagents and catalysts under controlled conditions. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted in the presence of a base to form the desired product. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as catalytic hydrogenation and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through binding to enzymes or receptors, altering their function and leading to the observed effects. The exact pathways can vary depending on the specific application and the derivative compounds involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE include other alkenes and ketones with multiple methyl groups, such as:

  • 2,2,4,4-Tetramethylpent-3-en-2-one
  • 3,3,5,5-Tetramethylhex-4-en-2-one

Uniqueness

What sets (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE apart is its specific arrangement of methyl groups and the position of the double bond, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar molecules.

Properties

CAS No.

21451-78-5

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-2,2,5,6,6-pentamethylhept-4-en-3-one

InChI

InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+

InChI Key

JDSKGLJSYUSELX-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=CC(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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